molecular formula C4H4ClNO2S2 B6604434 5-methyl-1,3-thiazole-4-sulfonyl chloride CAS No. 2763755-45-7

5-methyl-1,3-thiazole-4-sulfonyl chloride

Cat. No. B6604434
CAS RN: 2763755-45-7
M. Wt: 197.7 g/mol
InChI Key: BPXLAQQJHQNUNH-UHFFFAOYSA-N
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Description

5-Methyl-1,3-thiazole-4-sulfonyl chloride (MTsCl) is an organic compound with a variety of applications in synthetic chemistry and scientific research. It is a white, crystalline solid with a molecular weight of 197.61 g/mol and a melting point of 125.5 °C. MTsCl has been used in the synthesis of various compounds, such as the 1,3-thiazol-4-yl-5-methyl-1-H-pyrazole-3-carboxylic acid and its derivatives, as well as for the preparation of a variety of lead compounds. Additionally, MTsCl has been used in the preparation of a variety of other compounds, including the 1,3-thiazol-4-yl-5-methyl-1-H-pyrazole-3-carboxylic acid and its derivatives. Furthermore, MTsCl has been used in a variety of scientific research applications, such as the study of the structure and function of enzymes and proteins, as well as in the study of the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 5-methyl-1,3-thiazole-4-sulfonyl chloride is not well understood. However, it is known that 5-methyl-1,3-thiazole-4-sulfonyl chloride binds to the cytochrome P450 enzyme family, which is involved in the metabolism of drugs and other compounds. Additionally, 5-methyl-1,3-thiazole-4-sulfonyl chloride has been shown to inhibit the activity of the cytochrome P450 enzyme family, resulting in the inhibition of drug metabolism and the inhibition of the activity of other enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-1,3-thiazole-4-sulfonyl chloride are not well understood. However, it is known that 5-methyl-1,3-thiazole-4-sulfonyl chloride binds to the cytochrome P450 enzyme family, which is involved in the metabolism of drugs and other compounds. Additionally, 5-methyl-1,3-thiazole-4-sulfonyl chloride has been shown to inhibit the activity of the cytochrome P450 enzyme family, resulting in the inhibition of drug metabolism and the inhibition of the activity of other enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methyl-1,3-thiazole-4-sulfonyl chloride in laboratory experiments include its low cost and its ability to bind to the cytochrome P450 enzyme family. Additionally, 5-methyl-1,3-thiazole-4-sulfonyl chloride is easily synthesized and is stable over a wide range of temperatures. The main limitation of using 5-methyl-1,3-thiazole-4-sulfonyl chloride in laboratory experiments is its toxicity. 5-methyl-1,3-thiazole-4-sulfonyl chloride is considered to be a toxic compound and should be handled with care.

Future Directions

Future research into 5-methyl-1,3-thiazole-4-sulfonyl chloride could focus on its potential applications in drug design and development. Additionally, further research into the mechanism of action of 5-methyl-1,3-thiazole-4-sulfonyl chloride could be conducted, as well as research into its potential toxic effects. Furthermore, research into the use of 5-methyl-1,3-thiazole-4-sulfonyl chloride in the synthesis of other compounds could be conducted. Finally, research into the potential use of 5-methyl-1,3-thiazole-4-sulfonyl chloride in medical applications, such as the treatment of cancer, could be conducted.

Synthesis Methods

5-methyl-1,3-thiazole-4-sulfonyl chloride can be synthesized by the reaction of 1,3-thiazole-4-sulfonyl chloride and dimethyl sulfoxide (DMSO) in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at temperatures ranging from 0 to 50 °C and the reaction time is typically between 1 and 5 hours. The reaction results in the formation of 5-methyl-1,3-thiazole-4-sulfonyl chloride and dimethyl sulfide (DMS). The yield of the reaction is typically between 75 and 95%.

Scientific Research Applications

5-methyl-1,3-thiazole-4-sulfonyl chloride has been used in a variety of scientific research applications, including the study of the structure and function of enzymes and proteins, as well as in the study of the mechanism of action of drugs. In particular, 5-methyl-1,3-thiazole-4-sulfonyl chloride has been used to study the structure and function of enzymes, such as the cytochrome P450 enzyme family. Additionally, 5-methyl-1,3-thiazole-4-sulfonyl chloride has been used to study the mechanism of action of drugs, such as the antimalarial drug artemisinin.

properties

IUPAC Name

5-methyl-1,3-thiazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2S2/c1-3-4(6-2-9-3)10(5,7)8/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXLAQQJHQNUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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